molecular formula C9H12KNaO4 B12716389 Amipan CAS No. 89062-70-4

Amipan

Cat. No.: B12716389
CAS No.: 89062-70-4
M. Wt: 246.28 g/mol
InChI Key: YHNWULUOVVIYNZ-JKMWDKDNSA-L
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Description

Amipan is a compound used primarily in the treatment of severe bacterial infections. It is a combination of two active ingredients: Imipenem and Cilastatin. Imipenem is a broad-spectrum beta-lactam antibiotic, while Cilastatin is a dehydropeptidase inhibitor that prevents the degradation of Imipenem in the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imipenem involves the fermentation of Streptomyces cattleya, followed by chemical modifications to introduce the beta-lactam ring. Cilastatin is synthesized through a series of chemical reactions starting from L-cysteine .

Industrial Production Methods: Industrial production of Amipan involves large-scale fermentation processes for Imipenem, followed by purification and combination with Cilastatin. The final product is formulated into injectable forms for clinical use .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Beta-lactamase enzymes in bacterial cells.

Major Products Formed:

Scientific Research Applications

Amipan has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with bacterial enzymes.

    Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Extensively used in clinical trials to evaluate its efficacy against multi-drug resistant bacterial infections.

    Industry: Employed in the development of new antibiotic formulations and delivery systems.

Mechanism of Action

Imipenem works by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) and disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. Cilastatin inhibits the enzyme dehydropeptidase I, which would otherwise degrade Imipenem in the kidneys, thereby prolonging its activity .

Comparison with Similar Compounds

Uniqueness of Amipan: this compound’s combination of Imipenem and Cilastatin makes it unique by enhancing the stability and efficacy of Imipenem. This combination is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics .

Properties

CAS No.

89062-70-4

Molecular Formula

C9H12KNaO4

Molecular Weight

246.28 g/mol

IUPAC Name

potassium;sodium;(2E,4E)-hexa-2,4-dienoate;propanoate

InChI

InChI=1S/C6H8O2.C3H6O2.K.Na/c1-2-3-4-5-6(7)8;1-2-3(4)5;;/h2-5H,1H3,(H,7,8);2H2,1H3,(H,4,5);;/q;;2*+1/p-2/b3-2+,5-4+;;;

InChI Key

YHNWULUOVVIYNZ-JKMWDKDNSA-L

Isomeric SMILES

CCC(=O)[O-].C/C=C/C=C/C(=O)[O-].[Na+].[K+]

Canonical SMILES

CCC(=O)[O-].CC=CC=CC(=O)[O-].[Na+].[K+]

Origin of Product

United States

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